N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
Brand Name: Vulcanchem
CAS No.: 1311280-44-0
VCID: VC2710428
InChI: InChI=1S/C12H12BrF6N3O/c1-21(2)3-4-22(10(23)12(17,18)19)9-8(13)5-7(6-20-9)11(14,15)16/h5-6H,3-4H2,1-2H3
SMILES: CN(C)CCN(C1=C(C=C(C=N1)C(F)(F)F)Br)C(=O)C(F)(F)F
Molecular Formula: C12H12BrF6N3O
Molecular Weight: 408.14 g/mol

N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide

CAS No.: 1311280-44-0

Cat. No.: VC2710428

Molecular Formula: C12H12BrF6N3O

Molecular Weight: 408.14 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide - 1311280-44-0

Specification

CAS No. 1311280-44-0
Molecular Formula C12H12BrF6N3O
Molecular Weight 408.14 g/mol
IUPAC Name N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C12H12BrF6N3O/c1-21(2)3-4-22(10(23)12(17,18)19)9-8(13)5-7(6-20-9)11(14,15)16/h5-6H,3-4H2,1-2H3
Standard InChI Key MJOBNFRIHDWDQT-UHFFFAOYSA-N
SMILES CN(C)CCN(C1=C(C=C(C=N1)C(F)(F)F)Br)C(=O)C(F)(F)F
Canonical SMILES CN(C)CCN(C1=C(C=C(C=N1)C(F)(F)F)Br)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide is a complex heterocyclic compound containing multiple functional groups. It belongs to the class of substituted pyridines with additional trifluoromethyl and acetamide functionalities. The compound's core structure consists of a pyridine ring with strategic substitutions that influence its chemical behavior and potential applications.

Basic Chemical Information

The compound's key identifiers and structural properties are summarized in Table 1.

Table 1: Chemical Identification and Properties

ParameterDescription
Chemical NameN-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide
CAS Number1311280-44-0
Molecular FormulaC₁₂H₁₂BrF₆N₃O
Molecular Weight408.14 g/mol
Structural FeaturesPyridine ring with bromo and trifluoromethyl substituents; trifluoroacetamide group; dimethylaminoethyl group

The compound contains several important functional groups that contribute to its chemical properties and potential reactivity patterns :

  • A pyridine ring core structure

  • A bromine atom at position 3 of the pyridine ring

  • A trifluoromethyl group at position 5 of the pyridine ring

  • A trifluoroacetamide group attached to a nitrogen atom

  • A dimethylaminoethyl group attached to the same nitrogen atom

Structural Relationships

This compound is structurally related to N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide (CAS: 1311279-03-4), which lacks the bromine atom at position 3 of the pyridine ring but otherwise shares similar structural features . The presence of the bromine atom in the target compound likely confers different chemical reactivity and potential biological activity compared to its non-brominated analog.

Physical and Chemical Properties

The physical and chemical properties of N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide are largely determined by its functional groups and structural characteristics. While specific experimental data for this compound is limited in the literature, predictions can be made based on its structural elements.

Physical State and Appearance

Based on similar compounds with comparable molecular weights and functional groups, N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide is likely a crystalline solid at room temperature . Its appearance may resemble that of related compounds, which typically present as white to off-white crystalline solids.

Predicted Physical Properties

Though experimental determination of physical properties is preferred, computational predictions can provide useful estimates for this compound:

Table 2: Predicted Physical Properties

PropertyPredicted ValueMethod
Density1.587 ± 0.06 g/cm³Computational prediction
Boiling Point350.2 ± 42.0 °CComputational prediction
Acidity Constant (pKa)7.85 ± 0.28Computational prediction

These predicted values should be viewed as estimates pending experimental confirmation .

Chemical Reactivity

The compound's reactivity is influenced by several structural features:

  • The pyridine nitrogen, which can act as a weak base and hydrogen bond acceptor

  • The bromine substituent at position 3, which can participate in various coupling reactions

  • The trifluoromethyl groups, which introduce electron-withdrawing effects

  • The tertiary amine (dimethylamino) group, which can function as a base or nucleophile

  • The trifluoroacetamide functional group, which exhibits distinctive reactivity patterns

Applications and Research Implications

The structural features of N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide suggest several potential applications, particularly in pharmaceutical research and development.

Pharmaceutical Applications

The compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas:

  • Antiparasitic Activity: Related heterocyclic compounds containing bromo-trifluoromethyl-pyridine structures have been investigated for their activity against helminthic infections, suggesting potential application in antiparasitic drug development

  • Medicinal Chemistry Building Block: The compound's structure, with multiple reactive sites including the bromine substituent, makes it a potentially valuable intermediate in the synthesis of more complex pharmaceutical compounds

  • Structure-Activity Relationship Studies: The compound may serve as a reference compound in structure-activity relationship (SAR) studies investigating the impact of halogenation and fluorination patterns on biological activity

Chemical Research Applications

Beyond pharmaceutical applications, the compound may find utility in:

  • Organic Synthesis: As a building block for more complex molecules, particularly in palladium-catalyzed coupling reactions that can exploit the reactive bromine substituent

  • Materials Science: Fluorinated compounds often exhibit unique physical properties that can be exploited in materials science applications

  • Analytical Standards: As a reference compound for analytical method development and validation

Structural Variations and Related Compounds

Several structurally related compounds have been reported in the literature, providing context for understanding the potential properties and applications of N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N-(2-dimethylamino-ethyl)-2,2,2-trifluoro-acetamide.

Key Structural Analogs

Table 3: Selected Structural Analogs and Related Compounds

CompoundCAS NumberKey Structural Difference
N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide1311279-03-4Lacks bromine at position 3 of pyridine ring
3-Bromo-5-(trifluoromethyl)pyridin-2-amine79456-30-7Simpler precursor without dimethylaminoethyl and trifluoroacetyl groups
3-Bromo-5-(trifluoromethyl)pyridin-2-ol76041-73-1Contains hydroxyl group instead of amino functionality
(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine216765-95-6Contains dimethylamino group directly attached to pyridine ring

These structural analogs demonstrate the versatility of the bromo-trifluoromethyl-pyridine scaffold and its importance in various chemical applications .

Synthesis of Related Compounds

The synthesis of related compounds often involves:

  • Palladium-catalyzed coupling reactions for the introduction of amino groups or carbon-carbon bonds

  • Nucleophilic substitution reactions for the introduction of various functional groups at the 2-position of the pyridine ring

  • Sequential functionalization strategies to build complex substitution patterns around the pyridine core

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